molecular formula C15H10Cl2N2O2 B120796 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone CAS No. 151936-23-1

1-Furfuryl-3,5-dichloro-6-phenylpyrazinone

Cat. No. B120796
M. Wt: 321.2 g/mol
InChI Key: WHIBWOZZFXEMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Furfuryl-3,5-dichloro-6-phenylpyrazinone (FDP) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. FDP is a pyrazinone derivative that is synthesized through a multistep process.

Mechanism Of Action

The mechanism of action of 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone is not fully understood. However, studies have suggested that 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone may act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

1-Furfuryl-3,5-dichloro-6-phenylpyrazinone has been shown to have both biochemical and physiological effects. Studies have suggested that 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone may have antibacterial and antifungal properties by disrupting the cell membrane of microorganisms. 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone has been shown to have low toxicity in animal studies.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone in lab experiments include its potential as a photosensitizer in photodynamic therapy, its antibacterial and antifungal properties, and its low toxicity. The limitations of using 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone in lab experiments include the complex synthesis process and the limited understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone. One direction is to investigate the use of 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone in the synthesis of novel materials. Another direction is to further study the mechanism of action of 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone in order to better understand its potential applications in various fields. Additionally, more studies are needed to investigate the potential of 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone as a photosensitizer in photodynamic therapy for cancer treatment.

Synthesis Methods

1-Furfuryl-3,5-dichloro-6-phenylpyrazinone is synthesized through a multistep process that involves the reaction of furfurylamine and 3,5-dichloro-2-nitropyrazine followed by reduction and cyclization. The final product is obtained after purification through column chromatography. The synthesis of 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

1-Furfuryl-3,5-dichloro-6-phenylpyrazinone has been the subject of scientific research due to its potential applications in various fields. 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone has been studied for its antibacterial, antifungal, and antitumor properties. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. 1-Furfuryl-3,5-dichloro-6-phenylpyrazinone has also been investigated for its use in the synthesis of novel materials.

properties

CAS RN

151936-23-1

Product Name

1-Furfuryl-3,5-dichloro-6-phenylpyrazinone

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

3,5-dichloro-1-(furan-2-ylmethyl)-6-phenylpyrazin-2-one

InChI

InChI=1S/C15H10Cl2N2O2/c16-13-12(10-5-2-1-3-6-10)19(15(20)14(17)18-13)9-11-7-4-8-21-11/h1-8H,9H2

InChI Key

WHIBWOZZFXEMNL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=O)N2CC3=CC=CO3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=O)N2CC3=CC=CO3)Cl)Cl

Other CAS RN

151936-23-1

synonyms

1-furfuryl-3,5-dichloro-6-phenylpyrazinone
U 92813
U-92813

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.